molecular formula C15H20N2O2S B7586537 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea

1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea

Cat. No. B7586537
M. Wt: 292.4 g/mol
InChI Key: ANSZQWQCRZRWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea, also known as DBU, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DBU is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea is not fully understood, but it is thought to inhibit the activity of certain enzymes by binding to their active sites. 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea has also been found to interact with certain receptors in the body, such as the adenosine A2A receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes, anti-inflammatory and analgesic properties, and the ability to modulate certain receptors in the body. These effects make 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea a promising candidate for further investigation in the development of new medications.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea in lab experiments is its high purity and yield when synthesized using established methods. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to design experiments that target specific pathways or receptors.

Future Directions

There are several future directions for research involving 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea. One area of focus could be the development of new pain medications that target the adenosine A2A receptor, which has been found to interact with 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea. Another area of research could be the investigation of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea's potential as an inhibitor of certain enzymes involved in disease processes, such as carbonic anhydrase in cancer cells. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its potential applications in other areas of medicine.

Synthesis Methods

1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea can be synthesized using a variety of methods, including the reaction of 1,3-cyclopentadiene with dimethylsulfide and subsequent reaction with isocyanate. Another method involves the reaction of 3-methylthiocyclopentene with benzofuran-2,3-dione and subsequent reaction with isocyanate. Both methods have been found to yield 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea with high purity and yield.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-20-11-7-6-10(8-11)16-15(18)17-13-9-19-14-5-3-2-4-12(13)14/h2-5,10-11,13H,6-9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSZQWQCRZRWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(C1)NC(=O)NC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(3-methylsulfanylcyclopentyl)urea

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